molecular formula C11H8BrN5 B8774000 N-(3-bromophenyl)-7H-purin-6-amine

N-(3-bromophenyl)-7H-purin-6-amine

Cat. No.: B8774000
M. Wt: 290.12 g/mol
InChI Key: FDAHUTMXKYBEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Bromophenyl)-7H-purin-6-amine is a purine derivative characterized by a 3-bromophenyl substituent attached to the nitrogen at position 6 of the 7H-purine scaffold. Its molecular formula is C₁₁H₈BrN₅, with an average molecular mass of 314.13 g/mol (estimated based on structural analogs ). The bromine atom at the para position of the phenyl ring enhances lipophilicity and may influence binding interactions in biological systems.

Properties

Molecular Formula

C11H8BrN5

Molecular Weight

290.12 g/mol

IUPAC Name

N-(3-bromophenyl)-7H-purin-6-amine

InChI

InChI=1S/C11H8BrN5/c12-7-2-1-3-8(4-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H2,13,14,15,16,17)

InChI Key

FDAHUTMXKYBEIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2NC=N3

Origin of Product

United States

Comparison with Similar Compounds

The following comparison focuses on structurally related N-substituted 7H-purin-6-amine derivatives, highlighting differences in substituents, physicochemical properties, and biological activities.

Alkyl-Substituted Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Activity Reference
N-(3-Methylbutyl)-7H-purin-6-amine C₁₀H₁₅N₅ 205.27 3-Methylbutyl Cytokinin activity (plant growth)
Kinetin (N-(2-Furylmethyl)-7H-purin-6-amine) C₁₀H₉N₅O 215.21 Furfuryl Plant hormone, delays senescence
N⁶-Isopentenyladenine C₁₀H₁₃N₅ 203.24 Isopentenyl Natural cytokinin, promotes cell division

Key Observations :

  • Alkyl substituents (e.g., 3-methylbutyl, isopentenyl) enhance cytokinin activity by mimicking natural plant hormones like zeatin .
  • Kinetin’s furfuryl group introduces moderate polarity, balancing solubility and membrane permeability .
Aryl-Substituted Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Physicochemical Properties Reference
N-(3-Bromophenyl)-7H-purin-6-amine C₁₁H₈BrN₅ 314.13 3-Bromophenyl High lipophilicity (logP ~2.8)*
N-(3-Fluorophenyl)-7H-purin-6-amine C₁₂H₁₀FN₅ 243.24 3-Fluorophenyl Density: 1.466 g/cm³; BP: 523.8°C
2-Chloro-N-(3-methoxyphenyl)-7H-purin-6-amine C₁₂H₁₀ClN₅O 283.70 3-Methoxyphenyl, 2-chloro Enhanced solubility (methoxy group)

Key Observations :

  • Methoxy substituents (e.g., 3-methoxyphenyl) enhance water solubility but may reduce receptor affinity compared to halogens .
Heterocyclic and Functionalized Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Application Reference
N,7-Bis(trimethylsilyl)-7H-purin-6-amine C₁₁H₂₁N₅Si₂ 279.50 Trimethylsilyl groups Synthetic intermediate for silylation
N-(Tetrahydrofuran-2-ylmethyl)-7H-purin-6-amine C₁₀H₁₃N₅O 219.25 Tetrahydrofuran moiety Potential pro-drug delivery

Key Observations :

  • Silylated derivatives (e.g., trimethylsilyl) are used to protect reactive amines during synthesis .
  • Tetrahydrofuran-containing analogs may improve pharmacokinetics via controlled release mechanisms .

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